Stigmastane-3,6-diol
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Overview
Description
Stigmastane-3,6-diol is a naturally occurring organic compound belonging to the class of stigmastanes, which are a type of sterol. It is a white crystalline substance that is odorless and soluble in organic solvents such as ethanol and chloroform . This compound is found widely in plants, particularly in plant oils, and is known for its various biological activities, including antioxidant, anticancer, anti-inflammatory, and anti-aging properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmastane-3,6-diol can be synthesized through multiple-step organic reactions. The chemical synthesis involves the use of specific reagents and conditions to achieve the desired product. The process typically includes steps such as oxidation, reduction, and purification through techniques like column chromatography .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification. The extraction process includes solvent extraction, column chromatography, and crystallization to obtain a pure product . The chemical synthesis route is also employed in industrial settings, requiring advanced organic synthesis techniques and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Stigmastane-3,6-diol undergoes various chemical reactions, including:
Oxidation: Converts the diol to corresponding ketones or aldehydes.
Reduction: Reduces ketones or aldehydes back to alcohols.
Substitution: Involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as stigmastane-3,6-dione and other hydroxylated compounds .
Scientific Research Applications
Stigmastane-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism by which Stigmastane-3,6-diol exerts its effects involves interaction with various molecular targets and pathways. It is known to inhibit inflammation by interfering with the activity of pro-inflammatory enzymes and cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress . The compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Stigmastane-3,6-diol can be compared with other similar compounds, such as:
- Stigmastane-3,6-dione (CAS#22149-69-5)
- Stigmastane-3,5,6-triol (CAS#20835-91-0)
- Stigmasta-4,22-diene-3beta,6beta-diol (CAS#167958-89-6)
- Stigmast-4-ene-3,6-diol (CAS#113626-76-9)
- 6-Hydroxystigmasta-4,22-dien-3-one (CAS#36450-01-8)
- 6beta-Hydroxystigmast-4-en-3-one (CAS#36450-02-9)
- Stigmast-4-ene-3,6-dione (CAS#23670-94-2)
- Cyasterone (CAS#17086-76-9)
- Precyasterone (CAS#27335-85-9)
These compounds share a similar stigmastane skeleton but differ in their functional groups and specific structural modifications. The unique properties of this compound, such as its specific biological activities and solubility characteristics, distinguish it from these related compounds .
Biological Activity
Stigmastane-3,6-diol is a steroid compound derived from phytosterols, characterized by its unique hydroxyl groups at the 3 and 6 positions. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
This compound shares structural similarities with cholesterol and other sterols, which may influence its biological functions. The presence of hydroxyl groups at specific positions enhances its reactivity and interaction with biological systems. Below is a comparison of this compound with related compounds:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C27H46O2 | Exhibits significant antioxidant and anti-inflammatory properties. |
Cholesterol | C27H46O | Vital for cell membrane integrity; precursor for steroid hormones. |
Beta-sitosterol | C29H50O | Common plant sterol with similar biological effects but different functional groups. |
Campesterol | C28H48O | Another plant sterol; differs mainly in the position of double bonds. |
Antioxidant Properties
This compound has been shown to possess antioxidant properties , which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage and inflammation.
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This property suggests its potential as a therapeutic agent in managing chronic inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In a study involving extracts from Terminalia catappa, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The zones of inhibition ranged from 7 mm to 13 mm depending on the extract used.
Case Studies and Research Findings
- Antioxidant Activity : A study reported that this compound demonstrated an IC50 value indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Research : In a controlled experiment on mice, stigmastane-type sterols were shown to reduce inflammation induced by phorbol esters significantly . The results indicated that this compound could be as effective as dexamethasone in modulating inflammatory responses.
- Antimicrobial Efficacy : In vitro tests revealed that this compound's extracts from Ailanthus altissima were potent against various bacterial strains . This highlights its potential use in developing natural antimicrobial agents.
Properties
Molecular Formula |
C29H52O2 |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C29H52O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-27,30-31H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,28-,29-/m1/s1 |
InChI Key |
FFLGORGANMRISQ-SJSKENPGSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)C(C)C |
Origin of Product |
United States |
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